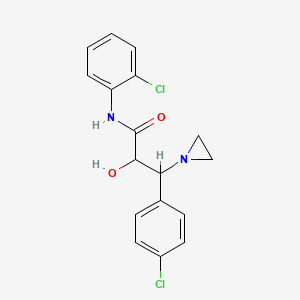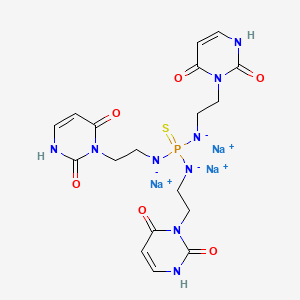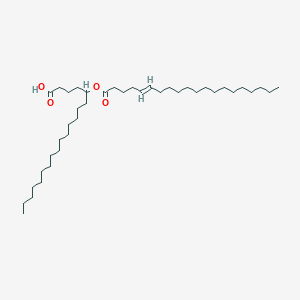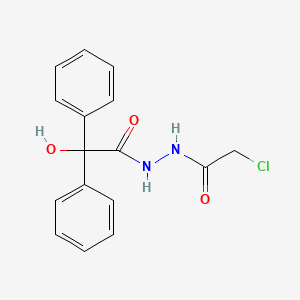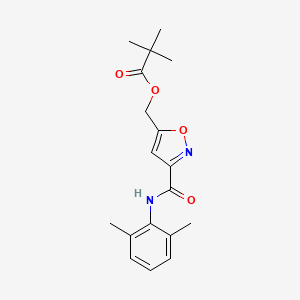
Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a propanoic acid backbone, a dimethylphenyl group, and an isoxazolyl moiety. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the dimethylphenyl group: This step typically involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst.
Esterification: The final step involves the esterification of propanoic acid with the intermediate compound formed in the previous steps.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoxazole moieties, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester involves its interaction with specific molecular targets. The isoxazole ring and dimethylphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester can be compared with similar compounds such as:
Propanoic acid, 2,2-dimethyl-, (3-(((phenyl)amino)carbonyl)-5-isoxazolyl)methyl ester: This compound lacks the dimethyl groups on the phenyl ring, which can affect its reactivity and biological activity.
Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-4-isoxazolyl)methyl ester: The position of the isoxazole ring is different, leading to changes in its chemical properties and interactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
139297-36-2 |
|---|---|
分子式 |
C18H22N2O4 |
分子量 |
330.4 g/mol |
IUPAC名 |
[3-[(2,6-dimethylphenyl)carbamoyl]-1,2-oxazol-5-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H22N2O4/c1-11-7-6-8-12(2)15(11)19-16(21)14-9-13(24-20-14)10-23-17(22)18(3,4)5/h6-9H,10H2,1-5H3,(H,19,21) |
InChIキー |
BKORYSMNTUFAAN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


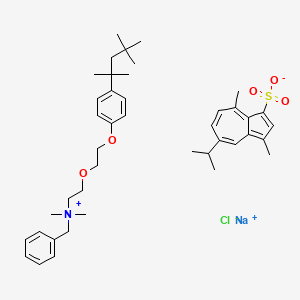
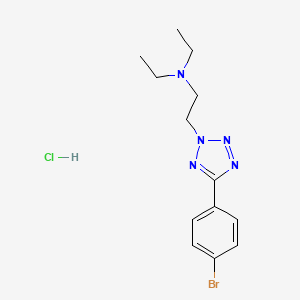
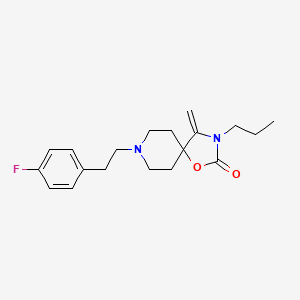
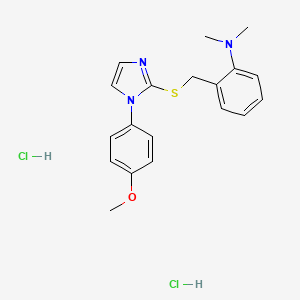
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
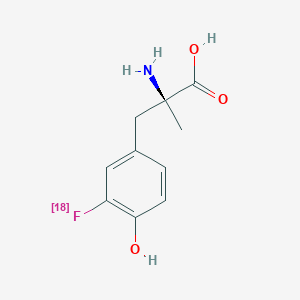
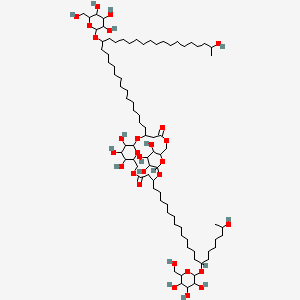
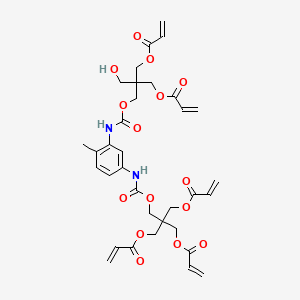
![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
